4-(2-methyl-6-phenoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide

Kinase Inhibition Structure-Activity Relationship Medicinal Chemistry

The compound 4-(2-methyl-6-phenoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide (CAS 946372-84-5, molecular formula C22H23N5O2, molecular weight 389.45 g/mol) belongs to the class of piperazine-1-carboxamide derivatives containing a substituted pyrimidine core. This class is extensively explored in medicinal chemistry for modulating kinases and G-protein-coupled receptors.

Molecular Formula C22H23N5O2
Molecular Weight 389.459
CAS No. 946372-84-5
Cat. No. B2924418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-methyl-6-phenoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide
CAS946372-84-5
Molecular FormulaC22H23N5O2
Molecular Weight389.459
Structural Identifiers
SMILESCC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4
InChIInChI=1S/C22H23N5O2/c1-17-23-20(16-21(24-17)29-19-10-6-3-7-11-19)26-12-14-27(15-13-26)22(28)25-18-8-4-2-5-9-18/h2-11,16H,12-15H2,1H3,(H,25,28)
InChIKeyOVNKRFJPGBAYQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-Methyl-6-phenoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide (CAS 946372-84-5): Baseline Characterization for Scientific Sourcing


The compound 4-(2-methyl-6-phenoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide (CAS 946372-84-5, molecular formula C22H23N5O2, molecular weight 389.45 g/mol) belongs to the class of piperazine-1-carboxamide derivatives containing a substituted pyrimidine core [1]. This class is extensively explored in medicinal chemistry for modulating kinases and G-protein-coupled receptors [1]. The molecule integrates a 2-methyl-6-phenoxypyrimidine head group linked via a piperazine spacer to an N-phenylcarboxamide tail. Despite its structural membership in a therapeutically relevant chemical space, there is a notable absence of peer-reviewed primary research articles or detailed technical datasheets providing quantitative biological or physicochemical data for this specific CAS registry number, making its differentiation from close structural analogs reliant on chemical structure-based inference.

Procurement Rationale: Why 4-(2-Methyl-6-phenoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide Is Not Freely Interchangeable with Its Closest Analogs


Within the piperazine-1-carboxamide series, subtle variations in the pyrimidine substitution pattern can profoundly alter molecular recognition, as demonstrated by the differential kinase inhibition profiles of closely related analogs in the patent literature [1]. The specific combination of a C-6 phenoxy group and a C-2 methyl group on the pyrimidine ring in this compound, when contrasted with analogs bearing ethoxy, amino, or unsubstituted positions, is predicted to influence both electronic distribution and steric occupancy within a target binding pocket. Consequently, generic substitution without experimental validation risks introducing uncharacterized changes in potency, selectivity, and physicochemical properties, undermining the reproducibility of structure-activity relationship studies in a research setting. The quantitative evidence below delineates the specific, structure-based points of differentiation that inform a non-interchangeable procurement decision.

Quantitative Differentiation Evidence for 4-(2-Methyl-6-phenoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide (CAS 946372-84-5) Against Structural Analogs


Pyrimidine C-6 Substituent: Phenoxy vs. Ethoxy in Closely Related N-Phenylpiperazine-1-carboxamide Analogs

A key structural differentiator for the target compound is its 6-phenoxy substituent on the pyrimidine ring, compared to the 6-ethoxy analog (4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide) [1]. While no direct, publicly available head-to-head enzymatic assay data exists for these two precise compounds, established medicinal chemistry principles for kinase-targeted pyrimidine scaffolds indicate that the phenoxy group offers greater steric bulk and π-stacking potential, which can translate into enhanced binding affinity and selectivity for hydrophobic sub-pockets [1]. This class-level inference is supported by SAR trends observed across multiple kinase inhibitor series in the patent literature.

Kinase Inhibition Structure-Activity Relationship Medicinal Chemistry

N-Phenyl Carboxamide vs. N-(2-Fluorophenyl) Carboxamide: Implications for Target Engagement

The target compound's N-phenylpiperazine-1-carboxamide terminus distinguishes it from the 2-fluorophenyl analog (N-(2-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide) [1]. In a related series of piperazine-1-carboxamides, the introduction of an ortho-fluoro substituent on the phenyl ring has been shown to significantly alter kinase selectivity profiles, as evidenced by the differential inhibition data for JAK1 and JAK2 isoforms in the BindingDB CHEMBL dataset [1]. The unsubstituted phenyl group in the target compound is not merely an inactive baseline; it represents a specific design choice that, by class-level inference, is expected to produce a distinct selectivity fingerprint compared to its halogenated counterparts.

Receptor Binding Kinase Profiling Selectivity

Pyrimidine C-2 Methyl Substitution vs. Unsubstituted Analogs: Impact on Metabolic Stability

The target compound contains a C-2 methyl substituent on the pyrimidine ring, a feature absent in analogs such as 4-(5-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide, where the methyl group is repositioned or missing [1]. Class-level evidence from pyrimidine-based kinase inhibitors indicates that a C-2 methyl group can significantly reduce oxidative metabolism at this position compared to an unsubstituted pyrimidine, potentially leading to a longer half-life in metabolic stability assays [1]. While specific data for this exact compound are not publicly available, this structural trend is well-documented across multiple pharmaceutical patent disclosures.

Metabolic Stability Drug Metabolism Physicochemical Properties

Application Scenarios for 4-(2-Methyl-6-phenoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide (CAS 946372-84-5) Derived from Structural Differentiation Evidence


Kinase Inhibitor Lead Optimization: Exploring Pyrimidine C-6 Substitution SAR

This compound serves as a specific C-6 phenoxy probe for a kinase-targeted lead series. Its structural differentiation from the C-6 ethoxy analog, as discussed in Section 3, makes it the appropriate choice for experimental programs investigating the role of aromatic substitution in a hydrophobic selectivity pocket. The class-level inference suggests it should be procured for head-to-head biochemical IC50 assays against a kinase panel, directly comparing it with the ethoxy and other C-6 substituted congeners. [1]

Selectivity Profiling of N-Aryl Piperazine Carboxamide Scaffolds

The unsubstituted N-phenyl carboxamide moiety in this compound provides a defined baseline for a selectivity sweep. As the cross-study comparable evidence from related piperazine-1-carboxamide kinase inhibitors indicates, N-aryl substitution can dramatically alter selectivity. This specific compound is therefore the recommended starting point for a systematic series that includes N-(2-fluorophenyl) and N-(2-methoxyphenyl) analogs, enabling a disclosure-quality SAR table. [2]

In Vitro Metabolic Stability Screening Based on C-2 Methyl Blockade

For ADME scientists, this compound is the substrate of choice for evaluating the protective effect of a C-2 methyl group on pyrimidine metabolic stability. As the class-level inference from patent disclosures suggests, the C-2 methyl group is a structural feature that predicts reduced oxidative clearance. This compound should be procured alongside a C-2 unsubstituted analog for a direct microsomal metabolic stability comparison. [3]

Quote Request

Request a Quote for 4-(2-methyl-6-phenoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.